Product packaging for Misoprostol(Cat. No.:CAS No. 103601-27-0)

Misoprostol

Katalognummer: B033685
CAS-Nummer: 103601-27-0
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: OJLOPKGSLYJEMD-URPKTTJQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Misoprostol is a synthetic prostaglandin E1 (PGE1) analogue that is a pivotal tool in biomedical research, primarily investigating mechanisms of cytoprotection and smooth muscle contraction. Its primary research value lies in its dual action as a potent gastric antisecretory agent and a uterotonic. This compound exerts its effects by binding to specific G-protein coupled prostaglandin EP receptors, leading to the inhibition of gastric acid secretion via suppression of adenylate cyclase and a subsequent decrease in cAMP. Concurrently, it induces smooth muscle contraction in the uterus, a property central to studies on labor induction and abortifacient mechanisms. Researchers utilize this compound to explore models of gastrointestinal cytoprotection, examining its ability to stimulate mucus and bicarbonate secretion, maintain mucosal blood flow, and promote the healing of gastric and duodenal ulcers. In the field of reproductive biology, it is indispensable for studying the molecular pathways of cervical ripening and myometrial contractility. This compound provides critical insights into prostaglandin receptor pharmacology, signaling pathways, and their therapeutic applications, making it an essential reagent for advancing knowledge in gastroenterology and obstetrics-related research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38O5 B033685 Misoprostol CAS No. 103601-27-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOPKGSLYJEMD-URPKTTJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020897
Record name Misoprostol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Misoprostol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.6mg/mL, Water-soluble, 1.64e-02 g/L
Record name Misoprostol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MISOPROSTOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Misoprostol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Light yellow oil, Viscous liquid

CAS No.

59122-46-2
Record name Misoprostol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59122-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Misoprostol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Misoprostol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Misoprostol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Misoprostol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MISOPROSTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E43V0BB57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MISOPROSTOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Misoprostol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

261-263
Record name Misoprostol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanistic Foundations of Misoprostol Action

Misoprostol as a Synthetic Prostaglandin (B15479496) E1 Analog and Receptor Agonist

This compound is a synthetic structural analog of prostaglandin E1 (PGE1). aai.org Prostaglandins (B1171923) are lipid compounds that play diverse roles in the body, including the regulation of inflammation, blood flow, blood clot formation, and uterine contractions. patsnap.com this compound functions as a receptor agonist, meaning it binds to and activates prostaglandin receptors, thereby mimicking the effects of naturally occurring prostaglandins. patsnap.comwikipedia.orgyoutube.com

Molecular Interactions with Prostaglandin Receptors

This compound primarily exerts its effects by binding to and stimulating specific G-protein coupled E prostanoid (EP) receptors. aai.orgwikipedia.org

This compound binds to and stimulates prostaglandin EP2, EP3, and EP4 receptors. wikipedia.org While it is known as an EP2 and EP3 receptor agonist, it also shows affinity for EP1 and EP4 receptors. physiology.org Research indicates that this compound exhibits relative specificity for EP3 and EP4 receptors at lower concentrations (K_i = 67 nM), but can also activate EP1 and EP2 receptors at higher concentrations (K_i = 120–250 nM). jci.org

The binding affinities of this compound for various EP receptor subtypes have been quantified in studies:

Receptor SubtypeK_i (nM) physiology.org
EP1118
EP2254
EP366.8
EP466.8

This table is designed to be interactive, allowing users to sort by receptor subtype or K_i value.

The active-state crystal structure of this compound (specifically its free-acid form) bound to the prostaglandin E2 receptor 3 (EP3) reveals a completely enclosed binding pocket. nih.gov This binding pocket contains a structured water molecule that coordinates with the this compound ring structure. nih.gov The small, encapsulated nature of this binding site may be a characteristic feature for this compound, PGE2, and similar prostaglandins, resulting from the induced formation of a "lid" that occludes the binding site. nih.gov

Conformational changes in G protein-coupled receptors (GPCRs), including prostaglandin receptors, are crucial for their activation. Upon ligand binding, such as this compound, the receptor undergoes structural rearrangements. For instance, in the EP4 receptor, a large conformational change in transmembrane helix 6 (TM6) is triggered when the ligand binds, involving the rotation of a specific tryptophan residue (Trp6.48) within the CWxP motif. kyoto-u.ac.jp This binding can also lead to the closing of gaps between transmembrane helices, like TM1 and TM7, on the extracellular side, which are observed in inactive receptor states. kyoto-u.ac.jp The distinct stereochemistry of this compound influences these conformational changes in the receptor upon binding, leading to specific activation pathways. scbt.comscbt.com

Intracellular Signaling Cascades Mediated by this compound

This compound's activation of EP receptors initiates various intracellular signaling cascades, leading to its diverse physiological effects.

This compound, by binding to prostaglandin E1 receptors on parietal cells in the stomach, inhibits the secretion of gastric acid. patsnap.comdrugbank.comnih.gov This action is mediated by a G-protein coupled receptor-mediated inhibition of adenylate cyclase, which subsequently leads to decreased intracellular cyclic AMP (cAMP) levels. wikipedia.org The EP3 receptor is primarily associated with this pathway, as it can couple to Gi proteins, leading to the inhibition of adenylate cyclase and a decrease in cAMP concentration. jci.orgwikipedia.orgmdpi.comoncotarget.comdiabetesjournals.org This reduction in cAMP levels ultimately reduces proton pump activity at the apical surface of the parietal cell. wikipedia.org

Conversely, EP2 and EP4 receptors are known to couple to stimulatory G-proteins (Gs), mediating the activation of adenylate cyclase and subsequent production of cAMP. aai.orgjci.orgmdpi.comyorku.ca this compound's ability to increase cAMP in macrophages and uterine epithelial cells has been correlated with its activation of Gs protein-coupled EP2 and EP4 receptors. aai.org

This compound can also influence intracellular calcium levels. patsnap.com Activation of EP1 receptors is generally associated with an increase in intracellular calcium concentration ([Ca2+]i), mediated by molecules such as phospholipase C (PLC) and inositol (B14025) 1,4,5-trisphosphate (IP3). jci.orgyorku.canih.gov The EP3 receptor, through its various isoforms, can also couple to Gq proteins, which leads to the activation of phospholipase C and the subsequent generation of diacylglycerol (DAG) and IP3, thereby elevating cellular cytosolic Ca2+. wikipedia.orgmdpi.com

Studies have shown that this compound can increase intracellular calcium levels in certain cell types, and this increase can be protein kinase A (PKA)-dependent. yorku.ca While EP2 and EP4 receptors typically increase cAMP via Gs coupling, PKA activation can mediate the release of calcium from intracellular stores. yorku.ca

VEGF Signaling Pathway Modulation

Network pharmacology and molecular docking analyses suggest that this compound can modulate the Vascular Endothelial Growth Factor (VEGF) signaling pathway nih.govresearchgate.net. The VEGF pathway is crucial for angiogenesis, cell proliferation, and survival, primarily through its receptors, VEGFR-1 and VEGFR-2, which activate downstream cascades like PI3K, PLC-γ, Akt, Ras, and MAPK pathways hres.cafrontiersin.org.

While this compound has been implicated in modulating this pathway, direct molecular mechanisms, such as specific binding or activation/inhibition of VEGFR-1 or VEGFR-2, are not consistently elucidated in all contexts. For instance, studies investigating the combined action of mifepristone (B1683876) and this compound on blood vessels in human decidua indicated that their effects might be mediated by factors other than direct changes in VEGF mRNA or protein levels biorxiv.org. Furthermore, this compound, mimicking prostaglandin E2 (PGE2), can induce endothelial cell migration, a process linked to angiogenesis. However, in some instances, this effect has been shown to involve the activation of Fibroblast Growth Factor Receptor-1 (FGFR-1) by PGE2, rather than directly through VEGFR-2 bmj.com. This suggests that this compound's influence on VEGF-related processes may be indirect or involve cross-talk with other pro-angiogenic pathways.

NF-κB Signaling Pathway Interference

This compound significantly interferes with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses nih.govresearchgate.net. This interference is largely mediated through an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels nih.govnih.gov. Elevated cAMP activates Protein Kinase A (PKA) and Cyclic AMP Response Element-Binding protein (CREB) nih.govnih.gov. The increased levels of phosphorylated CREB (pCREB) can then decrease NF-κB transcriptional activity by competing with its co-activator, CBP/p300 nih.gov.

This modulation leads to a reduction in NF-κB activity and its binding to the promoter of pro-inflammatory genes, such as Tumor Necrosis Factor-alpha (TNF-α), resulting in decreased TNF-α gene expression. Concurrently, this compound's action through increased cAMP levels also promotes the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10) nih.govnih.gov.

Table 1: this compound's Modulation of NF-κB Signaling Pathway

Pathway ComponentEffect of this compoundMechanism/ConsequenceReference
cAMP LevelsIncreasedActivates PKA and CREB nih.govnih.gov
PKA ActivityIncreasedDownstream of cAMP nih.govnih.gov
CREB ActivityIncreasedDownstream of PKA nih.govnih.gov
NF-κB ActivityDecreasedpCREB competes with CBP/p300; reduced promoter binding nih.govnih.gov
TNF-α ExpressionDecreasedResult of reduced NF-κB activity nih.govnih.gov
IL-10 ExpressionIncreasedLinked to increased cAMP levels nih.govnih.gov

Regulation of Protein Phosphorylation and Hydrolysis Processes

This compound has been shown to interfere with protein phosphorylation and hydrolysis regulation processes nih.govresearchgate.net. A notable example of its influence on protein phosphorylation involves the BCL2 Interacting Protein 3 (Bnip3). Research indicates that this compound leads to PKA-dependent phosphorylation of Bnip3 at threonine-181 qmul.ac.uk. This specific phosphorylation event is crucial as it influences the redistribution of Bnip3 from mitochondrial Opa1 and the endoplasmic reticulum (ER), thereby playing a role in regulating cardiomyocyte contractile/metabolic dysfunction and necroinflammation qmul.ac.uk. Furthermore, this compound's ability to elevate intracellular calcium levels in certain cell types is also mediated through a PKA-dependent mechanism, highlighting its broader impact on kinase-mediated signaling nih.govhres.ca.

In terms of protein hydrolysis, this compound has been observed to influence processes related to protease activity. Specifically, studies have demonstrated that this compound increases the gastric secretion of Pancreatic Secretory Trypsin Inhibitor (PSTI). PSTI is a potent protease inhibitor, and its increased output in gastric juice is thought to contribute to the protective effect of this compound on the gastric mucus layer by safeguarding it against refluxed pancreatic proteases. While network pharmacology suggests a general interference with protein hydrolysis regulation processes nih.govresearchgate.net, the precise molecular mechanisms by which this compound directly modulates the activity of specific proteases or components of the ubiquitin-proteasome system require further detailed elucidation.

Table 2: this compound's Impact on Protein Phosphorylation and Hydrolysis

Process/ProteinEffect of this compoundSpecifics/ConsequencesReference
Protein PhosphorylationInterference/ModulationPKA-dependent phosphorylation of Bnip3 at threonine-181; affects Bnip3 redistribution and function. Elevates intracellular calcium via PKA-mediated pathway. nih.govhres.caqmul.ac.uk
Protein Hydrolysis RegulationInterference/ModulationIncreases gastric secretion of Pancreatic Secretory Trypsin Inhibitor (PSTI), a protease inhibitor, protecting gastric mucosa.

Pharmacodynamic Research of Misoprostol

Gastrointestinal Pharmacodynamics of Misoprostol

This compound's gastrointestinal pharmacodynamics are characterized by its ability to inhibit gastric acid secretion and provide mucosal protection. e-lactancia.orgdrugbank.compatsnap.comnih.govfda.gov These properties make it effective in preventing and treating gastric ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs). drugbank.compatsnap.comwikipedia.orgnih.govjove.comncats.io

Inhibition of Gastric Acid Secretion

This compound directly inhibits gastric acid secretion by acting on specific prostaglandin (B15479496) receptors located on the surface of gastric parietal cells. e-lactancia.orgdrugbank.compatsnap.comwikipedia.orgnih.govncats.iohres.ca This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, which subsequently reduces the activity of the proton pump at the apical surface of the parietal cell. wikipedia.org The inhibition of adenylate cyclase by this compound may be dependent on guanosine-5'-triphosphate (GTP). ncats.io

This compound has been shown to inhibit basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by various agents, including histamine (B1213489), pentagastrin, food, tetragastrin, betazole, and coffee. e-lactancia.orgnih.govfda.govhres.ca The antisecretory activity is dose-dependent, with effects observed within approximately 30 minutes after oral administration and lasting for about 3 to 5.5 hours. e-lactancia.orgnih.govfda.gov this compound also decreases pepsin output and gastric fluid volume under basal and some stimulated conditions, without persistently affecting fasting or postprandial serum gastrin levels or intrinsic factor output. e-lactancia.orgfda.govhres.ca

Table 1: Effects of this compound on Gastric Secretions

Secretion ParameterEffect of this compound
Gastric Acid Secretion (Basal/Nocturnal)Inhibited e-lactancia.orgnih.govfda.gov
Gastric Acid Secretion (Stimulated)Inhibited (by histamine, pentagastrin, food, coffee, etc.) e-lactancia.orgnih.govfda.govhres.ca
Pepsin OutputDecreased e-lactancia.orghres.ca
Gastric Fluid VolumeDecreased e-lactancia.orghres.ca
Serum Gastrin LevelsNo persistent effect e-lactancia.orgfda.govhres.ca
Intrinsic Factor OutputUnaffected e-lactancia.orgfda.gov

Mechanisms of Gastric Mucosal Protection

Beyond its antisecretory effects, this compound exhibits significant gastric mucosal protective, or cytoprotective, properties. e-lactancia.orgdrugbank.compatsnap.comnih.govfda.govncats.iohres.caabdominalkey.comijpp.com These actions contribute to the integrity of the gastric mucosa and its resistance to damage from various irritants. hres.caabdominalkey.comijpp.com The cytoprotective effects can be observed at doses lower than those required for significant acid inhibition. ijpp.com

This compound significantly increases the secretion of both mucus and bicarbonate in the gastrointestinal tract. drugbank.compatsnap.comnih.govfda.govjove.comncats.iohres.caabdominalkey.come-lactancia.org This enhancement contributes to the formation of a thicker mucosal barrier, which serves as a protective layer against damaging luminal factors such as hydrochloric acid and pepsin. drugbank.comjove.comncats.ioabdominalkey.com Studies have shown that this compound can increase mucus secretion in a dose-dependent manner. hres.ca For instance, doses of 200, 400, and 800 mcg increased mucus secretion by 27%, 31%, and 38%, respectively, during maximal acid inhibition. hres.ca Furthermore, graded doses of this compound from 50 to 400 mcg stimulated proximal and distal duodenal bicarbonate secretion approximately 3-fold and 7-fold, respectively. hres.ca

This compound can increase gastric mucosal blood flow. patsnap.comjove.comncats.iohres.caabdominalkey.com This direct vasodilation promotes efficient aerobic metabolism and facilitates the adequate removal of back-diffused hydrogen ions, which helps maintain mucosal health. abdominalkey.com Research indicates that this compound increases gastric mucosal blood flow in a dose-dependent manner and protects the mucosa against ethanol-induced damage. karger.com While some studies suggest a transient increase in gastric mucosal blood flow, others indicate that this compound does not necessarily produce a sustained increase or prevent subsequent reductions induced by agents like aspirin (B1665792), suggesting that other cytoprotective mechanisms may be more prominent in certain contexts. foiservices.comnih.gov

This compound exerts several cellular actions that contribute to its cytoprotective effects. These include:

Thickening of the Mucosal Bilayer: this compound promotes edema in the mucosa and submucosa, leading to a thickening of the mucosal bilayer. nih.govabdominalkey.com This physical barrier reduces the backflow of hydrogen ions into the gastric mucosa and increases the distance damaging molecules must penetrate. nih.govabdominalkey.com

Maintenance of Tight Junctions: It helps prevent harmful agents from disrupting the tight junctions between epithelial cells, thereby stopping the back diffusion of H+ ions into the gastric mucosa. ncats.io

Enhanced Cellular Proliferation and Migration: this compound is thought to promote increased cellular proliferation and migration, contributing to the mucosa's ability to regenerate new cells and repair damage. nih.govncats.iohres.ca

Stabilization of Tissue Lysosomes/Vascular Endothelium: The drug also contributes to the stabilization of tissue lysosomes and vascular endothelium. ncats.io

Replacement of Prostaglandins (B1171923): this compound, as a synthetic PGE1 analog, effectively replaces prostaglandins that may be depleted or whose production is inhibited, particularly in conditions like NSAID-induced gastric injury. jove.comncats.iohres.cae-lactancia.orgpfizermedicalinformation.com

Uterine and Cervical Pharmacodynamics of this compound

This compound exhibits potent pharmacodynamic effects on the uterus and cervix, primarily by stimulating prostaglandin receptors in these tissues. drugbank.compatsnap.comwikipedia.org These actions are crucial for its use in obstetrics and gynecology. drugbank.compatsnap.comtga.gov.auwikipedia.orgmdedge.comnih.govhealthcare-bulletin.co.uknih.govnih.govaafp.org

This compound binds to smooth muscle cells in the uterine lining, leading to an increase in the strength and frequency of uterine contractions. drugbank.compatsnap.comtga.gov.auwikipedia.orgmdedge.comncats.ionih.govfda.gov This effect is mediated by the activation of myometrial EP-3 receptors, which induces an increase in intracellular phosphoinositol turnover and calcium mobilization, resulting in elevated intracellular-free calcium and triggering actin-myosin contractility. mdedge.com The increase in free calcium is propagated cell-to-cell through gap junctions, facilitating coordinated contractions. mdedge.com

In addition to stimulating uterine contractions, this compound also causes cervical ripening. tga.gov.auwikipedia.orgmdedge.comnih.govnih.govnih.govaafp.org This process involves the softening, effacement (thinning), and dilation of the cervix. wikipedia.orgmdedge.comnih.govnih.govaafp.org The mechanism for cervical ripening is believed to involve the degradation of collagen in the connective tissue of the cervical stroma and a reduction in cervical tone. drugbank.comwikipedia.orgnih.gov Prostaglandins of the F and E series, including this compound, have been shown to increase collagenase activity in uterine cervix fibroblasts. tga.gov.au

Table 2: Uterine and Cervical Pharmacodynamic Effects of this compound

Target TissuePharmacodynamic EffectMechanism
UterusIncreased strength and frequency of contractions drugbank.compatsnap.comtga.gov.auwikipedia.orgmdedge.comncats.ionih.govfda.govBinding to EP-3 receptors on myometrial cells, increasing intracellular calcium and actin-myosin contractility patsnap.commdedge.com
CervixRipening (softening, effacement, dilation) tga.gov.auwikipedia.orgmdedge.comnih.govnih.govnih.govaafp.orgDegradation of collagen in connective tissue, reduction in cervical tone, increased collagenase activity drugbank.comtga.gov.auwikipedia.orgnih.gov

Uterine Contraction Induction Mechanisms

This compound, as a synthetic prostaglandin E1 analog, plays a crucial role in inducing uterine contractions through specific cellular and molecular pathways. drugbank.comwikipedia.orgpatsnap.comnih.govmdedge.comnih.govutoronto.caThis compound.org

This compound exerts its uterotonic effects by binding to specific prostaglandin E1 receptors, notably EP2, EP3, and EP4 subtypes, located on myometrial smooth muscle cells. drugbank.comwikipedia.orgmdedge.com The activation of the myometrial EP-3 receptor initiates an increase in intracellular phosphoinositol turnover and subsequent calcium mobilization. mdedge.com This elevation in intracellular-free calcium is a critical step, triggering the interaction of actin and myosin, which ultimately leads to strong myometrial contractions. patsnap.commdedge.com The coordinated nature of these contractions is facilitated by the propagation of the calcium increase from cell to cell through gap junctions that link myometrial cells. mdedge.com This mechanism results in an increased strength and frequency of uterine contractions. drugbank.comwikipedia.orgpatsnap.comnih.govnih.govutoronto.camims.comresearchgate.netacademicmed.org

The effect of this compound on uterine tone and contractility can vary depending on the route of administration. For instance, rectal administration has been observed to result in lower peak uterine tone and contractility compared to buccal or vaginal administration. mdedge.com Illustrative data on uterine tone and contractility after the administration of 400 µg of this compound via vaginal and rectal routes are presented in Table 1. mdedge.com

Table 1: Uterine Tone and Contractility after this compound Administration (400 µg) mdedge.com

ParameterVaginal AdministrationRectal Administration
Uterine Tone (20-30 min)28 mmHg19 mmHg
Peak Uterine Tone54 mmHg31 mmHg
AUC over 5 hours6,090 AU2,768 AU

Cervical Ripening Processes

This compound is widely recognized for its ability to induce cervical ripening, a crucial process involving the softening and dilation of the cervix. wikipedia.orgnih.govnih.govutoronto.camims.comresearchgate.netacademicmed.orgclinicaltrials.gov

The mechanism by which this compound facilitates cervical ripening involves its action on the intracellular matrix of the cervix, leading to the breakdown of collagen fibrils. nih.govutoronto.caresearchgate.netacademicmed.orgclinicaltrials.gov This degradation of collagen within the connective tissue stroma of the cervix is central to the softening process. nih.govutoronto.caresearchgate.netacademicmed.orgclinicaltrials.gov this compound influences the amount of cervical collagen production and enhances the degradation of the existing collagen matrix. ogscience.org It is hypothesized that an inflammatory response contributes to this cervical ripening, increasing the activity of matrix metalloproteinases (MMPs) such as MMP-8 and MMP-9, which in turn leads to collagen degradation and subsequent cervical softening. researchgate.net

Immunomodulatory Effects of this compound

Beyond its direct effects on smooth muscle, this compound also exhibits immunomodulatory properties, influencing various immunological cascades. nih.govresearchgate.net

Inhibition of Platelet-Activating Factor

A notable immunomodulatory effect of this compound is its ability to inhibit platelet-activating factor (PAF). ginekologiaipoloznictwo.comnih.govresearchgate.net this compound has been shown to inhibit platelet activation. jpp.krakow.pl It is characterized as a non-specific PAF inhibitor. nih.gov Furthermore, this compound can inhibit the release of histamine from basophils in in vitro settings. google.com Its broader immunomodulatory actions include the regulation of various immunologic cascades nih.govresearchgate.net, affecting metabolic and physiological processes, including thermoregulation ginekologiaipoloznictwo.com. It also inhibits the production and release of pro-inflammatory cytokines, such as interleukin-1 (IL-1), IL-6, IL-8, and tumor necrosis factor (TNF), and modulates adhesion molecule expression. nih.govresearchgate.net

Pharmacokinetic Research of Misoprostol

Absorption and Biotransformation Pathways

Misoprostol is rapidly and extensively absorbed following administration, with its pharmacological activity primarily attributed to its active metabolite. banglajol.infooup.com

This compound functions as a prodrug, undergoing rapid de-esterification to its pharmacologically active metabolite, this compound acid (also known as SC-30695). banglajol.infooup.comdrugbank.comnih.govmedchemexpress.comnih.govtmda.go.tzfrontiersin.org This conversion occurs extensively in the gastrointestinal tract or liver, leading to the parent compound, this compound, often being undetectable in plasma. drugbank.comnih.govtmda.go.tz this compound acid is the primary compound responsible for the drug's clinical effects. banglajol.infooup.commedchemexpress.com

This compound undergoes substantial and rapid first-pass metabolism through de-esterification. oup.comThis compound.org This metabolic characteristic significantly influences the bioavailability of this compound, particularly following oral administration. pfizermedicalinformation.comwikipedia.org Alternative routes of administration, such as sublingual and vaginal, can partially bypass this first-pass effect, resulting in higher systemic bioavailability and peak plasma concentrations of the active metabolite. This compound.orgwikipedia.orgresearchgate.net

Pharmacokinetic parameters, including Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax), vary depending on the route of administration, reflecting differences in absorption and first-pass effects. For an 800 µg dose, the following parameters for this compound acid have been observed:

Table 1: Pharmacokinetic Parameters of this compound Acid by Administration Route (800 µg dose)

Route of AdministrationAUC (h*ng/mL) (Mean ± SD)Cmax (ng/mL) (Mean ± SD)Tmax (h) (Mean ± SD)
Oral2.0192 ± 0.8032 drugbank.com2.6830 ± 1.2161 drugbank.com0.345 ± 0.186 drugbank.com
Sublingual3.2094 ± 1.0417 drugbank.com2.4391 ± 1.1567 drugbank.com0.712 ± 0.415 drugbank.com
Buccal2.0726 ± 0.3578 drugbank.com1.3611 ± 0.3436 drugbank.com1.308 ± 0.624 drugbank.com

Beyond the initial de-esterification, this compound acid undergoes further metabolic conversions, including beta-oxidation of the alpha side chain, omega-oxidation of the beta side chain, and reduction to prostaglandin (B15479496) F analogs. drugbank.comnih.govtmda.go.tzpfizermedicalinformation.com The majority of detected radioactivity (approximately 80%) following an oral dose of radiolabeled this compound is recovered in urine, with less than 1% of the active metabolite excreted unchanged in urine. tmda.go.tzpfizermedicalinformation.com

Distribution Dynamics

The distribution of this compound and its active metabolite within the body is characterized by their binding to plasma proteins and their apparent volume of distribution.

This compound itself is less than 90% protein bound in serum. drugbank.commedicaldialogues.in Its active metabolite, this compound acid, exhibits a plasma protein binding of 81-89% in serum. drugbank.comnih.govpfizermedicalinformation.com This binding is consistent across young and elderly subjects and is concentration-independent within the therapeutic range. nih.govtmda.go.tzpfizermedicalinformation.com this compound acid primarily binds to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG). who.int

Specific data on the volume of distribution for the parent compound, this compound, are limited. drugbank.com However, the apparent volume of distribution for its active metabolite, this compound acid, has been studied in various patient populations. For individuals with normal renal function, the apparent volume of distribution for this compound acid is reported as 13.6 ± 8.0 L/kg. drugbank.commedicaldialogues.innih.gov This parameter can vary in the presence of renal impairment.

Table 2: Apparent Volume of Distribution of this compound Acid by Renal Function

Renal Function StatusApparent Volume of Distribution (L/kg) (Mean ± SD)
Normal renal function13.6 ± 8.0 drugbank.commedicaldialogues.innih.gov
Mild renal impairment17.3 ± 23.0 drugbank.commedicaldialogues.innih.gov
Moderate renal impairment14.3 ± 6.8 drugbank.commedicaldialogues.innih.gov
End-stage renal disease11.0 ± 9.6 drugbank.commedicaldialogues.innih.gov

Another study indicated an apparent volume of distribution of 632 L (range 343-1008 L) for this compound acid, with no observed effect of body mass index (BMI) or age on this parameter. researchgate.netnih.gov

This compound acid is excreted into breast milk following oral administration of this compound. nih.govThis compound.orgpfizermedicalinformation.compfizermedicalinformation.comresearchgate.netsps.nhs.uk The maximum concentration of this compound acid in breast milk is typically reached within one hour after dosing. pfizermedicalinformation.com

Table 3: this compound Acid Concentrations in Breast Milk

Oral this compound DoseMaximum Concentration in Breast Milk (pg/ml) (Mean ± CV)Time to Maximum Concentration
200 µg7.6 (CV 37%) pfizermedicalinformation.compfizermedicalinformation.comWithin 1 hour pfizermedicalinformation.com
600 µg20.9 (CV 62%) pfizermedicalinformation.compfizermedicalinformation.comWithin 1 hour pfizermedicalinformation.com

The concentrations of this compound acid in breast milk decline rapidly, becoming undetectable (less than 1 pg/ml) within 5 hours post-dose. pfizermedicalinformation.com The level of this compound acid in breast milk is reported to be approximately one-third of that in plasma. This compound.orgresearchgate.net Studies indicate that only negligible to very small amounts are excreted into breast milk, and no interruption of breastfeeding is generally considered necessary. researchgate.netsps.nhs.uk

Metabolic Fate and Elimination Pathways

This compound is a prodrug, meaning it is administered in an inactive form and then converted into its active metabolite within the body. Upon ingestion, this compound rapidly undergoes de-esterification to its free acid, known as this compound acid (also referred to as SC-30695), which is the pharmacologically active compound. This conversion occurs swiftly in the stomach and other gastrointestinal tissues, as well as the liver. hres.cahres.cadrugs.comnih.govnih.govdrugbank.commims.com

Beta and Omega Oxidation Pathways

Following its conversion to this compound acid, further metabolism takes place through enzymatic processes primarily involving fatty acid oxidizing systems, rather than the mixed-function oxidases that metabolize most drugs. hres.cahres.ca The key metabolic pathways for this compound acid involve:

Beta-oxidation of the alpha chain : This process involves the sequential removal of two-carbon units from the alpha side chain of the this compound acid molecule. hres.cahres.cadrugs.comnih.govtmda.go.tzpfizer.com

Omega-oxidation of the beta chain : This pathway involves the oxidation of the terminal methyl group of the beta side chain. hres.cahres.cadrugs.comnih.govtmda.go.tzpfizer.com

Reduction to prostaglandin F analogs : this compound acid also undergoes reduction of its ketone group to form prostaglandin F analogs. hres.cahres.cadrugs.comnih.govdrugbank.comtmda.go.tzpfizer.com

These metabolic transformations convert this compound acid into inactive metabolites, such as dinor and tetranor metabolites (e.g., SC-41411), and a prostaglandin F1 analog of SC-41411. hres.cadrugbank.com This metabolism can occur in various tissues throughout the body, including gastrointestinal tissues and the liver. hres.cae-lactancia.org

Renal Excretion of Metabolites

The majority of this compound acid's inactive metabolites are eliminated from the body primarily through renal excretion. Approximately 70% to 80% of detected radioactivity after oral administration of radiolabeled this compound appears in the urine. drugs.comdrugbank.comtmda.go.tze-lactancia.orgmedscape.comfda.gov A smaller proportion (21-48%) is excreted in the feces. hres.cahres.ca The parent compound (this compound) or this compound acid itself appears in negligible amounts in the urine. tmda.go.tz The elimination half-life of this compound acid is relatively short, typically ranging from 20 to 40 minutes. drugs.commims.compfizer.come-lactancia.orgmedscape.comfda.gov

Pharmacokinetic Variability and Influencing Factors

The pharmacokinetic parameters of this compound acid can be influenced by several factors, including concomitant food and antacid ingestion, renal impairment, patient age, and the route of administration.

Impact of Concomitant Food and Antacid Ingestion on Bioavailability

Concomitant ingestion of food or antacids can significantly impact the bioavailability and absorption profile of oral this compound.

Antacids : Concomitant administration of this compound with antacids can reduce the bioavailability of this compound acid, as evidenced by lower AUC values. For example, AUC(0-4) values were reduced from 417 ± 135 pg·hr/mL (fasting) to 349 ± 108 pg·hr/mL (with antacid) (P < 0.05). While Cmax values were also reduced (from 811 ± 317 to 689 ± 315 pg/mL), this difference was not statistically significant. pfizer.comfda.govnih.govtga.gov.au Magnesium-containing antacids, in particular, may exacerbate this compound-induced diarrhea. medscape.comfda.gov

Comparative Pharmacokinetic Profiles Across Different Administration Routes

This compound can be administered via various routes, each exhibiting distinct pharmacokinetic profiles that influence its systemic exposure and duration of action. The active metabolite, this compound acid, is typically undetectable in plasma following oral administration due to rapid de-esterification. drugbank.com

Table 1: Comparative Pharmacokinetic Parameters of this compound Acid Across Different Administration Routes (Single Dose)

Route of AdministrationDose (µg)Cmax (pg/mL or ng/mL)Tmax (hours)AUC (pg·hr/mL or h·ng/mL)T1/2 (hours)Reference
Oral (Fasting)200206.50.42141.80.48 hres.cahres.ca
Oral (Fasting)8002.6830 ± 1.2161 ng/mL0.345 ± 0.1862.0192 ± 0.8032 h·ng/mL drugbank.com
Oral (Infusion)20470.50.33186.50.43 hres.ca
Vaginal400Lower than oralLonger than oralGreater than oral (at 240 min)Prolonged nih.govnih.gov
Sublingual400HighestShortestGreater than vaginal/oral oup.comgynuity.org
Rectal400Lower than oralSimilar to vaginalMuch lower than vaginal (at 240 min)Similar to vaginal nih.gov
Buccal8001.3611 ± 0.3436 ng/mL1.308 ± 0.6242.0726 ± 0.3578 h·ng/mL0.8365 ± 0.1346 drugbank.com

Oral Administration : Oral this compound is rapidly absorbed, with this compound acid reaching peak plasma concentrations quickly (Tmax typically around 12-30 minutes). drugs.comnih.govmims.come-lactancia.orgfda.gov However, its systemic bioavailability is relatively low (approximately 7% for the acid after oral administration) due to rapid de-esterification. hres.cahres.catmda.go.tz The peak concentration (Cmax) and AUC generally show a linear relationship with the dose in the range of 200-400 mcg. pfizer.come-lactancia.orgfda.gov

Sublingual Administration : Sublingual administration generally leads to the highest peak plasma concentrations (Cmax) and the shortest time to peak concentration (Tmax) among the various routes. nih.govoup.comgynuity.org The AUC following sublingual treatment has also been reported to be greater than that for vaginal or oral routes. oup.comgynuity.org

Rectal Administration : Rectal administration of this compound results in a pharmacokinetic profile similar to vaginal administration in terms of absorption pattern, but with a significantly lower AUC. nih.gov

Buccal Administration : Buccal administration generally has a slower absorption profile and lower Cmax compared to oral and sublingual routes, but its bioavailability can be higher than that of buccal administration. nih.gov

The choice of administration route significantly impacts the rate and extent of this compound acid absorption, influencing its systemic exposure and the duration of its pharmacological effects.

Oral Administration

Oral administration of this compound leads to its rapid and nearly complete absorption from the gastrointestinal tract nih.govuni.lumims.comnih.gov. Following absorption, this compound undergoes extensive and rapid first-pass metabolism, primarily de-esterification, to form this compound acid (MPA), which is the principal active metabolite nih.govuni.lumims.comnih.govnih.gov. The parent compound, this compound, is typically undetectable in plasma due to this rapid conversion nih.gov.

Peak plasma concentrations (Cmax) of this compound acid are generally achieved quickly. In normal volunteers, the time to reach peak plasma concentration (Tmax) of this compound acid is reported as 12 ± 3 minutes nih.govuni.lumims.com. Other studies indicate a Tmax of 14 ± 8 minutes under fasting conditions uni.lunih.gov. For an 800 µg oral dose, the Tmax was approximately 0.345 ± 0.186 hours (around 20.7 minutes), with a Cmax of 2.6830 ± 1.2161 ng/mL and an Area Under the Curve (AUC) of 2.0192 ± 0.8032 hng/mL nih.gov. Mean Cmax values under fasting conditions have been reported as 811 ± 317 pg/ml, with an AUC(0-4) of 417 ± 135 pghr/ml uni.lunih.gov.

The terminal half-life of this compound acid after oral administration ranges from 20 to 40 minutes uni.lumims.com. For an 800 µg oral dose, the half-life was reported as 1.0401 ± 0.5090 hours nih.gov. Approximately 80% of detected radioactivity after oral administration of radiolabeled this compound appears in the urine, indicating primary renal excretion of inactive metabolites nih.govuni.lufishersci.pt. Plasma protein binding of this compound acid is less than 90% nih.govmims.com or 80-90% fishersci.pt.

The presence of food or antacids can influence the pharmacokinetic profile of orally administered this compound. A high-fat meal significantly decreases the Cmax and increases the Tmax, indicating a slower absorption rate, though the total availability (AUC) remains largely unchanged uni.lunih.gov. Concomitant use of antacids has been shown to reduce the AUC, suggesting diminished bioavailability, without significantly altering the Tmax or Cmax uni.lunih.gov.

Table 1: Pharmacokinetic Parameters of Oral this compound (this compound Acid)

ParameterValue (Mean ± SD)DoseConditionsReference
Tmax (minutes)12 ± 3Not specifiedNormal volunteers nih.govuni.lumims.com
Tmax (minutes)14 ± 8Not specifiedFasting uni.lunih.gov
Tmax (hours)0.345 ± 0.186800 µgNot specified nih.gov
Cmax (pg/mL)811 ± 317Not specifiedFasting uni.lunih.gov
Cmax (ng/mL)2.6830 ± 1.2161800 µgNot specified nih.gov
AUC(0-4) (pghr/ml)417 ± 135Not specifiedFasting uni.lunih.gov
AUC (hng/mL)2.0192 ± 0.8032800 µgNot specified nih.gov
Half-life (minutes)20-40Not specifiedNormal volunteers uni.lumims.com
Half-life (hours)1.0401 ± 0.5090800 µgNot specified nih.gov

Table 2: Impact of Food and Antacid on Oral this compound Pharmacokinetics

ParameterFasting (Mean ± SD)With Antacid (Mean ± SD)With High-Fat Breakfast (Mean ± SD)Reference
Cmax (pg/ml)811 ± 317689 ± 315303 ± 176 uni.lunih.gov
AUC(0-4) (pghr/ml)417 ± 135349 ± 108373 ± 111 uni.lunih.gov
Tmax (minutes)14 ± 820 ± 1464 ± 79 uni.lunih.gov
*Statistically significant, p<0.05.
Vaginal Administration

Studies have shown that the bioavailability of this compound acid following vaginal dosing can be significantly higher than buccal dosing, with one study reporting it as 2.3 to 2.4 times higher nih.gov. For a 25 µg vaginal dose, the median AUC⁰⁻⁶ was 68.0 (40.8-84.7) pg.h/mL, the Cmax was 21.9 (11.9-30.1) pg/mL, and the Tmax was 2.25 (0.69-5.00) hours researchgate.net. Another study reported an AUC(0-4h) of 34.3 pg h/ml (95% CI, 32.5–36.1) for a 25 µg dose nih.gov. While the absorption rate (ka) for vaginal administration is slower than buccal (e.g., 0.507 h−1 for 25 µg vaginal vs. 0.724 h−1 for 25 µg buccal), the increased bioavailability of this compound acid may contribute to its clinical efficacy nih.gov. The onset of action for a vaginal dose is approximately 20 minutes, with a duration of action around 4 hours nih.gov. Individual variability in absorption via the vaginal route can be wide oup.com.

Table 3: Pharmacokinetic Parameters of Vaginal this compound (this compound Acid)

ParameterValue (Median or Mean ± Range/CI)DoseReference
Tmax (hours)2.25 (0.69-5.00)25 µg researchgate.net
Cmax (pg/mL)21.9 (11.9-30.1)25 µg researchgate.net
AUC⁰⁻⁶ (pg.h/mL)68.0 (40.8-84.7)25 µg researchgate.net
AUC(0-4h) (pg h/ml)34.3 (32.5–36.1)25 µg nih.gov
Sublingual Administration

Sublingual administration of this compound is characterized by rapid absorption and high systemic exposure, often yielding the highest plasma concentrations and bioavailability compared to oral and buccal routes researchgate.netoup.comguidetopharmacology.orgdrugbank.com. This enhanced bioavailability is attributed to the rich blood supply under the tongue and the bypass of the hepatic first-pass metabolism researchgate.net.

Table 4: Pharmacokinetic Parameters of Sublingual this compound (this compound Acid)

ParameterValue (Mean ± SD)DoseReference
Tmax (hours)0.712 ± 0.415800 µg nih.gov
Cmax (ng/mL)2.4391 ± 1.1567800 µg nih.gov
AUC (h*ng/mL)3.2094 ± 1.0417800 µg nih.gov
Half-life (hours)0.8542 ± 0.1170800 µg nih.gov
Buccal Administration

Buccal administration of this compound involves placing the tablet in the cheek pouch, allowing for absorption through the oral mucosa. This route generally results in a lower peak concentration (Cmax) compared to oral and sublingual administration guidetopharmacology.orgdrugbank.com.

For an 800 µg buccal dose, the Cmax was 1.3611 ± 0.3436 ng/mL, and the Tmax was 1.308 ± 0.624 hours (approximately 78.5 minutes) nih.gov. The AUC for an 800 µg buccal dose was 2.0726 ± 0.3578 h*ng/mL nih.gov. While the buccal route yields a lower Cmax than sublingual administration, its AUC(0-∞) has been reported to be similar to that of oral administration drugbank.com. The half-life for an 800 µg buccal dose was 0.8365 ± 0.1346 hours, with no significant differences in half-lives compared to oral and sublingual routes nih.govdrugbank.com. Buccal administration also exhibits a higher Mean Residence Time (MRT) and elimination rate constant (ke) compared to oral and sublingual routes drugbank.com.

Table 5: Pharmacokinetic Parameters of Buccal this compound (this compound Acid)

ParameterValue (Mean ± SD)DoseReference
Tmax (hours)1.308 ± 0.624800 µg nih.gov
Cmax (ng/mL)1.3611 ± 0.3436800 µg nih.gov
AUC (h*ng/mL)2.0726 ± 0.3578800 µg nih.gov
Half-life (hours)0.8365 ± 0.1346800 µg nih.gov
Rectal Administration

Reported Tmax values for rectal this compound range from 40 to 70 minutes, with Cmax values typically between 80 and 200 pg/mL researchgate.net. The onset of action for a rectal dose is approximately 100 minutes, with a duration of action around 4 hours nih.gov. While specific human AUC data are less detailed in the provided sources, studies in horses indicated that rectal administration resulted in the highest Cmax and shortest Tmax and T1/2dis compared to oral conditions, but lower drug exposure (AUC) and inferior relative bioavailability avma.org. The pharmacokinetics of rectal this compound in humans have been noted to be similar to those observed with the vaginal route in some studies guidetopharmacology.org.

Table 6: Pharmacokinetic Parameters of Rectal this compound (this compound Acid)

ParameterValue (Range)Reference
Tmax (minutes)40-70 researchgate.net
Cmax (pg/mL)80-200 researchgate.net

Structure Activity Relationship Sar Studies of Misoprostol

Structural Deviations from Naturally Occurring Prostaglandin (B15479496) E1

Naturally occurring prostaglandin E1 (PGE1) is a 20-carbon fatty acid with a five-carbon ring, characterized by a hydroxyl group at the C-15 position and a carboxylic acid at C-1 wikipedia.orghmdb.cacaymanchem.com. Despite its biological activity, PGE1 exhibits rapid metabolism, a short half-life, and poor oral bioavailability, limiting its clinical utility mdedge.compnrjournal.commisoprostol.orgnih.gov.

This compound, a synthetic prostaglandin E1 analog, features several key structural alterations designed to enhance its pharmacological characteristics. The primary differences include:

The presence of a methyl ester group at the C-1 position mdedge.compnrjournal.comoatext.comzenodo.orghku.hkThis compound.orgliverpool.ac.uk.

The relocation of the hydroxyl group from the C-15 position in PGE1 to the C-16 position mdedge.compnrjournal.comoatext.comzenodo.orghku.hkThis compound.orgnih.govliverpool.ac.ukresearchgate.net.

The addition of a methyl group at the C-16 position mdedge.compnrjournal.comoatext.comzenodo.orghku.hkThis compound.orgnih.govliverpool.ac.ukresearchgate.netadelaide.edu.au.

These modifications were crucial in developing a compound with improved stability, oral activity, and a prolonged effect compared to its natural counterpart pnrjournal.comThis compound.orgnih.gov.

Functional Implications of Specific Structural Alterations

The deliberate chemical modifications in this compound significantly impact its functional profile, addressing the drawbacks of natural prostaglandins (B1171923).

The introduction of a methyl ester group at the C-1 position of this compound plays a vital role in increasing its anti-secretory potency and extending its duration of action mdedge.compnrjournal.comoatext.comzenodo.orghku.hkThis compound.orgliverpool.ac.ukmdedge.com. This compound itself is a prodrug; upon absorption, the methyl ester at C-1 is enzymatically cleaved through de-esterification, yielding this compound acid (also known as SC-30695), which is the principal and active metabolite responsible for its pharmacological activity mdedge.compnrjournal.comoatext.comdrugbank.commims.comtga.gov.aunih.gov. This esterification allows for improved absorption and subsequent conversion to the active form.

The relocation of the hydroxyl group from the C-15 position in PGE1 to the C-16 position in this compound is a significant structural change mdedge.compnrjournal.comoatext.comzenodo.orghku.hkThis compound.orgnih.govliverpool.ac.ukresearchgate.net. This modification contributes to improved oral activity and an increased duration of action mdedge.compnrjournal.comoatext.comzenodo.orghku.hkThis compound.orgnih.govliverpool.ac.uk. Furthermore, this specific alteration has been noted to reduce typical prostaglandin-related side effects nih.gov.

The addition of a methyl group at the C-16 position alongside the relocated hydroxyl group is another critical modification in this compound's structure mdedge.compnrjournal.comoatext.comzenodo.orghku.hkThis compound.orgnih.govliverpool.ac.ukresearchgate.netadelaide.edu.au. This methyl group serves to prevent the metabolic oxidation of the hydroxyl group at C-16, a common pathway for the rapid degradation of natural prostaglandins nih.gov. This structural change significantly enhances both the oral potency and the duration of action of this compound, contributing to its improved pharmacological profile and clinical utility mdedge.compnrjournal.comoatext.comzenodo.orghku.hkThis compound.orgnih.govliverpool.ac.ukadelaide.edu.au.

Preclinical Research Models and Methodologies

In Vitro Systems for Pharmacological Characterization

In vitro systems are crucial for characterizing the pharmacological properties of misoprostol at a cellular and molecular level. This compound is rapidly de-esterified to its active metabolite, misoprostolic acid, which is responsible for its clinical activity. researchgate.netmims.com

Receptor Binding Assays: Studies using tritiated this compound acid as a ligand have identified and characterized specific prostaglandin (B15479496) receptors, particularly in canine parietal cells. These studies demonstrate that receptor binding is saturable, reversible, and stereospecific, with high affinity for this compound, its acid metabolite, and other E-type prostaglandins (B1171923). fda.govpfizermedicalinformation.com

Cellular Secretion Studies: In vitro models are used to assess this compound's effect on gastric acid and mucus secretion. For instance, this compound has been shown to increase mucus secretion in healthy human volunteers. hres.ca

Uterine Tissue Studies: Isolated uterine tissue from various species, including Hartley guinea pigs and humans, is used to study this compound's ability to induce contractile activity. These studies show that this compound induces contractile activity in isolated uterine tissue, with increased potency later in gestation. tga.gov.aunih.gov The presence of a heterogeneous population of EP-receptors (EP1, EP2, EP3) in the non-pregnant human myometrium has been supported by the action of this compound and other EP-receptor selective prostanoids, which can produce both stimulatory and inhibitory effects on spontaneous activity. nih.gov

Animal Models for Gastrointestinal Research (e.g., NSAID-induced Gastropathy Models)

Animal models are extensively utilized to investigate this compound's gastroprotective effects, particularly against damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs inhibit prostaglandin synthesis, which can lead to mucosal damage in the gastrointestinal (GI) tract. fda.govnih.gov this compound, as a prostaglandin analogue, helps to counteract these effects. nih.govgutnliver.org

NSAID-induced Gastric Ulcer Models: Rats, mice, and dogs are commonly used. In these models, NSAIDs like indomethacin (B1671933) or aspirin (B1665792) are administered to induce gastric lesions, and this compound's ability to prevent or heal these lesions is evaluated. tga.gov.aupfizermedicalinformation.comwho.intmdpi.comresearchgate.net

Studies have shown that this compound can reduce the incidence of gastric ulceration in both acute and chronic NSAID treatment. nih.gov

A reversible increase in the number of normal surface gastric epithelial cells (gastric hyperplasia) has been observed in dogs, rats, and mice following this compound administration in long-term toxicology studies. nih.govpfizermedicalinformation.comwho.intrxlist.com This effect is dose-correlated in rats and reversible upon cessation of treatment. nih.gov

Intestinal Permeability Models: Animal studies, such as those in beagle dogs, investigate how this compound affects gastrointestinal permeability, which can be altered by NSAIDs. For example, meloxicam (B1676189) (an NSAID) has been shown to alter gastrointestinal permeability and deplete prostaglandin production in beagle dogs, while co-administration of meloxicol with this compound resulted in lower prostaglandin serum concentrations and increased permeability markers. researchgate.net

Animal Models for Reproductive System Research (e.g., Uterine Contractility Models)

Animal models are critical for understanding this compound's effects on the reproductive system, particularly its uterotonic and cervical ripening properties. tga.gov.auThis compound.org

Uterine Contractility Models:

Rats and Mice: These models are used to study this compound's ability to induce uterine contractions. Mice are considered a better animal model for this compound-induced uterine contractile activity than rats, based on pharmacological parameters. tga.gov.au

Guinea Pigs: Isolated uterine tissue from Hartley guinea pigs has shown this compound-induced contractile activity, with increased potency later in gestation. tga.gov.au Administration of this compound following mifepristone (B1683876) increased the incidence of complete abortions in Hartley guinea pigs. tga.gov.au

Cervical Ripening Models: this compound's role in cervical ripening is also studied in animal models, supporting its use in procedures requiring uterine cavity access. who.int

Toxicological and Safety Assessments in Preclinical Studies

Preclinical toxicological assessments are comprehensive, evaluating acute and chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity to establish a safety profile for this compound. researchgate.netnih.gov Single oral dose studies in rodents and non-rodents indicate a significant safety margin between lethal doses in animals and therapeutic doses in humans. researchgate.netnih.gov Chronic toxicity studies (e.g., 52 weeks in dogs and rats) have been conducted at various daily oral doses. nih.gov

This compound has undergone extensive testing for its potential to cause cancer or genetic mutations.

Mutagenicity: this compound has been evaluated in a battery of in vitro and in vivo mutagenicity assays, including bacterial, yeast, and mammalian cell tests, as well as clastogenicity tests in Chinese hamster ovary cells (in vitro) and mouse bone marrow micronucleus tests (in vivo). All these studies have consistently shown negative results, indicating no evidence of genotoxicity. tga.gov.aupfizermedicalinformation.comwho.intrxlist.comfda.govamazonaws.com

Carcinogenicity: The carcinogenic potential of this compound has been assessed in long-term studies in both mice and rats.

In rats, studies up to 2 years with oral doses showed no evidence of an effect on tumor occurrence or incidence. tga.gov.aupfizermedicalinformation.comrxlist.comfda.gov

Similarly, in mice, 21-month studies with daily oral doses also showed no effect on tumor occurrence or incidence. tga.gov.aupfizermedicalinformation.comrxlist.comfda.gov

Studies in animal models have investigated the impact of this compound on fertility.

Rats: In two fertility studies in rats, this compound administration to breeding male and female rats resulted in dose-related pre- and post-implantation losses and a significant decrease in the number of live pups born at the highest doses. hres.capfizermedicalinformation.com Increased pre-implantation losses were observed at oral doses greater than 1 mg/kg/day, and post-implantation loss was also increased at 10 mg/kg/day. tga.gov.au These findings suggest a potential adverse effect on fertility in male and female rats at high doses. pfizermedicalinformation.com

Embryotoxicity and Teratogenicity: this compound has shown embryotoxicity (increased resorptions) in rabbits (at 1 mg/kg/day), rats (at 10 mg/kg/day), and mice (at 30 mg/kg/day). tga.gov.au An increased incidence of skeletal abnormalities and cleft palate was observed in mice at 30 mg/kg/day. tga.gov.au However, this compound was not fetotoxic or teratogenic in rats at oral doses up to 10,000 micrograms/kg body weight or in rabbits at doses up to 1,000 micrograms/kg body weight in some studies. researchgate.netpfizermedicalinformation.com Other preclinical safety data suggest that this compound, at high doses, produces an increase in congenital anomalies in rats and rabbits, including anomalies in upper and lower extremities and in the central nervous system, with the first and second month of pregnancy being the period of most sensitivity. who.int

Specific organ system anomalies have been investigated in preclinical studies.

Hyperostosis: Hyperostosis, primarily affecting the medulla of sternebrae (breastbone), has been observed in female mice following prolonged high-dose this compound treatment. researchgate.netpfizermedicalinformation.comwho.intrxlist.com This finding was noted in long-term studies at doses significantly higher than typical human doses. pfizermedicalinformation.comwho.int However, hyperostosis was not observed in long-term studies conducted in dogs or rats. pfizermedicalinformation.comwho.intrxlist.comfda.gov

Gastric Hyperplasia: A reversible increase in the number of normal surface gastric epithelial cells (gastric hyperplasia) has been observed in dogs, rats, and mice in long-term toxicology studies. pfizermedicalinformation.comwho.intrxlist.com This effect was dose-correlated in rats and reversible upon cessation of treatment. nih.gov

Clinical Research Methodologies and Findings

Research on Gastroprotection in NSAID-Induced Gastropathy

Misoprostol has been a subject of significant research regarding its ability to prevent gastrointestinal damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs can cause damage to the gastrointestinal tract primarily by inhibiting cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins (B1171923) essential for mucosal protection. This compound compensates for this deficiency by stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and inhibiting acid secretion. droracle.ai

Research has compared the efficacy of this compound with other gastroprotective agents, such as Proton Pump Inhibitors (PPIs) and H2-Receptor Antagonists (H2RAs), in preventing NSAID-induced gastropathy. This compound, PPIs, and double doses of H2RAs have demonstrated effectiveness in reducing the risk of both endoscopic gastric and duodenal NSAID-induced ulcers. nih.govresearchgate.net Standard doses of H2RAs, however, are not effective at reducing the risk of gastric ulcers, although they do reduce the risk of duodenal ulcers. nih.govresearchgate.net

Some studies indicate that PPIs, such as omeprazole (B731) and pantoprazole, may offer superior efficacy and a more favorable adverse effect profile compared to this compound in the prophylaxis of gastroduodenal lesions. has-sante.frtg.org.aunih.gov For instance, omeprazole (20 mg once daily) has been shown to be significantly more effective than this compound (200 µg twice daily) in preventing gastroduodenal ulcers and providing better symptomatic relief of dyspepsia associated with NSAID use. nih.gov While one study found lansoprazole (B1674482) not superior to full-dose this compound (200 µg four times daily) in preventing NSAID-induced gastric ulcers in H. pylori-negative subjects, it noted that poor compliance was associated with this compound due to its adverse effects and the requirement for multiple daily doses. nih.gov Despite this, this compound has been reported to be superior to H2 receptor blockers and non-inferior to PPIs in the prevention of NSAID-related peptic ulcer disease (PUD) and gastrointestinal bleeding. researchgate.net

This compound has consistently demonstrated effectiveness in preventing NSAID-induced gastric and duodenal ulcers. A multicenter, 12-week, randomized, double-blind, placebo-controlled study involving 1197 evaluable patients assessed the effectiveness of different this compound dosing regimens. nih.gov The study found that this compound significantly reduced the incidence of both gastric and duodenal ulcers compared to placebo. nih.gov

The incidence rates of ulcers were as follows:

RegimenGastric Ulcer Incidence (%)Duodenal Ulcer Incidence (%)
Placebo15.77.5
This compound 200 mcg BID8.12.6
This compound 200 mcg TID3.93.3
This compound 200 mcg QID4.01.4

A significant dose-response effect was observed for the prevention of gastric ulcers, with higher doses of this compound showing greater efficacy. nih.gov For duodenal ulcers, this compound significantly lowered incidence across all tested regimens compared to placebo, but no significant dose-response effect was noted between this compound twice daily and three times daily. nih.gov this compound, even at low doses (100 µg), has been shown to reduce mucosal lesions in patients taking low-dose aspirin (B1665792). jwatch.org

While the prevention of upper gastrointestinal (GI) complications from NSAIDs is well-established, research on preventing lower GI tract injury remains an area of ongoing investigation. To date, a universally cost-effective and safe protective agent that can completely prevent or treat NSAID-related lower GI injuries has not been developed. researchgate.netnih.gov However, this compound has shown protective effects on NSAID-induced lower GI injuries. researchgate.netnih.govtandfonline.com

Studies have indicated that high-dose this compound (1200 µg) was associated with an improvement in anemia in patients with confirmed NSAID enteropathy. nih.gov Additionally, the co-administration of this compound with NSAIDs has been observed to alleviate the increase in intestinal permeation induced by indomethacin (B1671933). nih.gov In case series studies utilizing capsule endoscopy, this compound (200 µg administered four times daily) improved mucosal lesions in the small intestine of patients who had developed gastric ulcers due to low-dose enteric-coated aspirin. nih.gov One study reported complete healing of small bowel ulcers and erosions at week 8 in 54% of patients in the this compound group compared to 17% in the placebo group (percentage difference, 36.7%; 95% CI, 19.5–53.9; p=0.0002). nih.gov

Research on Obstetric and Gynecological Applications

This compound, a synthetic prostaglandin (B15479496) E1 analogue, is widely recognized for its uterotonic properties, making it a valuable agent in various obstetric and gynecological applications, including cervical ripening and labor induction. mims.comimrpress.comnih.govnsw.gov.aucmu.ac.th It induces contractions of the smooth muscle fibers of the myometrium and promotes relaxation of the cervix uteri. mims.com

Labor induction is a common obstetric procedure, and this compound has garnered significant attention as an effective agent for this purpose. imrpress.com Research focuses on optimizing its use through various routes and regimens to enhance efficacy and safety.

Studies have explored the comparative efficacy and safety of different routes and regimens of this compound for cervical ripening and labor induction:

The vaginal delivery rates for these regimens were:

RegimenVaginal Delivery Rate (%) imrpress.com
Intravaginal this compound 25 mcg85.71
Intravaginal this compound 50 mcg75.0

Oral this compound: Titrated low-dose oral this compound solution has been found to be as effective as vaginal dinoprostone (B10761402) for labor induction, with comparable maternal and neonatal outcomes. nih.gov Notably, oral this compound resulted in significantly less hyperstimulation and non-reassuring fetal heart rate changes compared to dinoprostone. nih.gov A study comparing 100 mg oral this compound administered every 3 hours versus every 6 hours demonstrated that the 3-hour interval significantly shortened the mean time from induction to vaginal delivery (13.82 ± 6.98 h) compared to the 6-hour interval (17.66 ± 7.48 h, P=0.0019). cmu.ac.th No significant differences were observed between these oral regimens regarding mode of delivery, analgesic requirement, maternal complications, or neonatal outcomes. cmu.ac.th

The mean time from induction to vaginal delivery for oral this compound regimens:

RegimenMean Time to Vaginal Delivery (hours)P-value
Oral this compound 100 mg every 3h13.82 ± 6.980.0019
Oral this compound 100 mg every 6h17.66 ± 7.48

Comparison of Routes: A meta-analysis indicated that oral this compound was associated with higher failure rates for achieving labor compared to vaginal administration. researchgate.net Generally, low-dose oral this compound is considered likely slower but potentially safer than vaginal this compound. nsw.gov.au

Cervical Ripening and Labor Induction Research

Monitoring of Uterine Activity and Fetal Well-being in Clinical Settings

Clinical research involving this compound necessitates rigorous monitoring of uterine activity and fetal well-being, particularly when used for labor induction or in cases of live fetuses. Methodologies commonly employed include continuous cardiotocography (CTG) to assess uterine contractions and fetal heart rate and rhythm. ekb.egimrpress.com This continuous monitoring is crucial for detecting potential complications such as uterine hyperstimulation, which can lead to impaired uteroplacental blood flow and adverse fetal heart rate changes. fda.gov

Studies have shown that uterine hyperstimulation with fetal heart rate changes is more common with this compound, though variability exists across trials. This compound.org For instance, a study comparing oral and vaginal this compound for labor induction in nulliparous pregnant women utilized continuous CTG monitoring for 20 minutes before induction and prior to each subsequent dose. ekb.eg Intermittent fetal heart rate auscultation was also performed at 15-minute intervals during the first stage of labor and every 5 minutes in the second stage. ekb.eg In settings where electronic fetal heart rate monitoring is unavailable, fetal condition can be assessed through clinical evaluation of growth, amniotic fluid volume, maternal reports of fetal movements, and fetal arousal tests. This compound.org

Medical Abortion Research (Monotherapy and Combination Regimens)

This compound plays a significant role in medical abortion protocols, both as a standalone treatment (monotherapy) and in combination with other pharmacological agents, most notably mifepristone (B1683876). patsnap.comaiims.edu

Research indicates that the combination of mifepristone and this compound generally offers higher success rates for medical abortion compared to this compound monotherapy. A systematic review of 33 studies involving over 22,000 patients in the early first trimester (up to 63 days) found that the combined regimen was associated with fewer ongoing pregnancies and higher success rates. mdpi.com Within these combined regimens, an 800 mcg dose of this compound was found to be more effective than 400 mcg, with no significant differences reported concerning the timing between mifepristone and this compound administration or the method of this compound delivery. mdpi.com

For pregnancies up to 63 days of gestation, a regimen of 200 mg oral mifepristone followed by 800 mcg sublingual, buccal, or vaginal this compound at least 24 hours later is recommended by the World Health Organization (WHO), with reported success rates ranging from approximately 95% to 96.8%. imrpress.com Studies have demonstrated high success rates for this combined regimen, with one retrospective cohort study reporting a 96.9% success rate for early-first-trimester medical abortion using 200 mg mifepristone followed by 800 mcg vaginal this compound. mdpi.com Most successful expulsions occurred by day 8. mdpi.com

While this compound monotherapy can be used if mifepristone is unavailable, its effectiveness rates are generally lower. aafp.org For instance, one study noted a low efficacy of 78.0% for this compound-only regimens in medical abortion up to 63 days of gestation. tga.gov.au

Table 1: Efficacy of Mifepristone-Misoprostol Combined Regimens for Medical Abortion (≤63 Days Gestation)

RegimenGestational Age (Days)Success Rate (%)Source
Mifepristone 200 mg oral + this compound 800 mcg buccal≤4998.0 tga.gov.au
Mifepristone 200 mg oral + this compound 800 mcg buccal50-5696.8 tga.gov.au
Mifepristone 200 mg oral + this compound 800 mcg buccal57-6395.9 tga.gov.au
Mifepristone 200 mg oral + this compound 800 mcg vaginal≤6396.9 mdpi.com

This compound, as a synthetic prostaglandin E1 analogue, exerts its effects on the uterus primarily by binding to specific prostaglandin receptors on myometrial cells. patsnap.comaiims.eduwikipedia.org This binding leads to an increase in intracellular calcium levels, which in turn stimulates strong myometrial contractions. patsnap.com These contractions are essential for the expulsion of the products of conception. patsnap.comaiims.edu

In addition to inducing uterine contractions, this compound also causes cervical ripening, characterized by softening and dilation of the cervix. patsnap.comaiims.eduwikipedia.org This cervical preparation facilitates the passage of uterine contents. When used in combination with mifepristone, this compound enhances the process of terminating an early pregnancy. Mifepristone, an antiprogestogen, blocks the action of progesterone, a hormone crucial for maintaining pregnancy. patsnap.comaiims.edu This blockage alters the decidua and leads to trophoblast separation, increasing the uterus's sensitivity to prostaglandins. aiims.edu Subsequently, this compound is administered to induce the necessary uterine contractions for expulsion. patsnap.com

Management of Early Pregnancy Loss and Incomplete Abortion

This compound is recognized as an effective medical option for managing early pregnancy loss (EPL) and incomplete abortion, offering an alternative to surgical intervention. gynuity.orgpatsnap.com

Studies have explored the efficacy of various this compound regimens and administration routes for the management of early pregnancy loss and incomplete abortion. This compound can be administered vaginally, orally, or sublingually. gynuity.org Research indicates high efficacy rates, often exceeding 90%, for the oral route in treating incomplete abortion, with good acceptability. gynuity.org Sublingual administration has also shown comparable efficacy to oral administration with lower doses. gynuity.org

For the medical management of early pregnancy loss, the most effective regimen often involves 200 mg of oral mifepristone followed by 800 mcg of this compound administered vaginally 24 to 48 hours later. aafp.org When mifepristone is not available, this compound alone can be used, though with lower effectiveness rates. aafp.org A common this compound-alone regimen for early pregnancy loss is 800 mcg vaginally, with a repeat dose in 48 hours if bleeding has not occurred. aafp.org

A meta-analysis comparing oral and vaginal this compound for the management of first-trimester missed abortion found that vaginal this compound had a higher success rate and a shorter induction-expulsion interval. nih.gov Specifically, vaginal this compound demonstrated a higher success rate (Risk Ratio [RR]: 0.85, P = 0.004) and a shorter induction-expulsion interval (Mean Difference [MD]: 4.95, P = 0.0001) compared to oral administration. nih.gov

Table 2: Comparative Efficacy of Oral vs. Vaginal this compound for First-Trimester Missed Abortion

OutcomeOral this compoundVaginal this compoundStatistical Significance (P-value)Source
Success Rate (RR)-0.850.004 nih.gov
Induction-Expulsion Interval (MD, hours)10.8 ± 2.29.5 ± 3.30.078 ekb.eg
Induction-Expulsion Interval (MD, hours)-4.95 (shorter)0.0001 nih.gov

Prevention and Treatment of Postpartum Hemorrhage

This compound is an established uterotonic agent used for both the prevention and treatment of postpartum hemorrhage (PPH), a leading cause of maternal mortality worldwide. dovepress.comnih.gov

Research has demonstrated the efficacy of this compound in treating PPH. A systematic review and meta-analysis indicated that 800 µg of sublingual this compound is equivalent to 40 IU of intravenous oxytocin (B344502) in women who have received oxytocin for PPH prevention. dovepress.comnih.gov This dose may also be an option for treating PPH in women who did not receive prophylactic oxytocin and lack access to it for treatment. dovepress.comnih.gov

Studies have also explored the adjunctive role of this compound. While adding this compound to standard uterotonics may not offer additional benefits for women being treated for PPH, its adjunctive use with conventional uterotonics is important in reducing intra- and postoperative hemorrhage during cesarean sections. dovepress.comnih.gov A systematic review found that this compound combined with oxytocin appears to be more efficacious than oxytocin alone in reducing intra- and postoperative hemorrhage. dovepress.comnih.gov

A cohort study in Nigerian hospitals showed that 800 µg of sublingual this compound was 85% efficacious in stopping bleeding within 20 minutes among women diagnosed with PPH from uterine atony who had not been exposed to uterotonics during the third stage of labor. dovepress.comscielo.br Another double-blinded non-inferiority trial involving 978 women with primary PPH, not exposed to prophylactic oxytocic agents, reported a 90% success rate with 800 µg this compound compared to 96% with oxytocin for treating hemorrhage. scielo.br

Rectal this compound has also been investigated for PPH prevention and management. Studies have shown its effectiveness in reducing PPH and the need for excessive oxytocin, with comparable outcomes to intravenous oxytocin in some contexts. brieflands.com For instance, one study comparing 400 µg of rectal this compound with 30 IU of intravenous oxytocin for routine active management of PPH found this compound to be significantly more effective in reducing the incidence of PPH. brieflands.com

Table 3: Efficacy of this compound in Postpartum Hemorrhage (PPH) Management

InterventionPatient GroupEfficacy/Success RateComparisonSource
This compound 800 µg sublingualPPH from uterine atony, no prophylactic oxytocics85% (bleeding stopped within 20 min)- dovepress.comscielo.br
This compound 800 µg sublingualPrimary PPH, no prophylactic oxytocics90%vs. Oxytocin (96% success) scielo.br
This compound 800 µg sublingualPPH, received prophylactic oxytocinEquivalent to 40 IU IV Oxytocinvs. Oxytocin dovepress.comnih.gov
This compound + OxytocinReducing intra- and postoperative hemorrhage (C-section)More efficaciousvs. Oxytocin alone dovepress.comnih.gov
This compound 400 µg rectalRoutine active management of PPHSignificantly more effective in reducing incidence of PPHvs. Oxytocin 30 IU IV brieflands.com

Cervical Priming Prior to Gynecological Procedures (e.g., Hysteroscopy)

This compound is widely researched for its efficacy in cervical priming, which facilitates gynecological procedures like hysteroscopy by softening and dilating the cervix. wikipedia.orgdovepress.comnih.govnih.gov This pre-procedure ripening can reduce the need for mechanical dilation and minimize complications such as cervical laceration and uterine perforation. dovepress.comnih.govmdpi.comnih.govnih.gov

Several randomized controlled trials and meta-analyses have investigated the effectiveness of this compound for cervical priming. A systematic review of 25 randomized controlled trials involving 2,203 females demonstrated that this compound significantly reduced the need for cervical dilation and resulted in a greater cervical width compared to placebo or no medication. It also led to fewer hysteroscopy complications and mild, insignificant side effects. dovepress.comnih.gov Subgroup analyses indicated that vaginal administration, particularly at doses of 200 or 400 µg, was an effective method for cervical priming, especially before operative hysteroscopy. dovepress.comnih.gov

Another prospective double-blinded randomized controlled trial involving 280 premenopausal women found that this compound significantly increased mean cervical dilation (4.6 ± 0.96 mm) compared to a placebo group (3.6 ± 0.82 mm). nih.govjnsbm.org This study also reported a significant reduction in the need for further dilation, the time taken for dilation, and an easier dilation process. Only 3.61% of patients in the this compound group reported intolerable pain during dilation, compared to 48.74% in the control group who required anesthesia. nih.govjnsbm.org

While this compound has shown benefits for cervical dilation in premenopausal women, its effectiveness in postmenopausal women appears to be less significant. mdpi.comnih.gov Studies have also compared different routes of administration, with vaginal this compound often showing a more pronounced effect on cervical dilation than sublingual or oral routes. nih.govnih.govogscience.org

The following table summarizes key findings related to this compound for cervical priming:

Outcome MeasureThis compound Group (Mean/Incidence)Placebo/Control Group (Mean/Incidence)Statistical Significance (p-value/RR/OR)Source
Mean Cervical Dilatation (mm) (Premenopausal)4.6 ± 0.963.6 ± 0.82P < 0.0001 nih.govjnsbm.org
Need for Cervical Dilatation (RR)0.75 (95% CI 0.58–0.96)1.0 (reference)Statistically significant dovepress.comnih.gov
Need for Additional Cervical Dilatation (OR)0.36 (95% CI 0.17 to 0.74)1.0 (reference)p = 0.005 mdpi.com
Mean Cervical Width (mm)1.34 mm greater (MD)ReferenceMD 1.34 mm (95% CI 0.55–2.14) nih.gov
Cervical Laceration Rate (RR)Significantly lowerReferenceStatistically significant nih.gov
False Passage Rate (RR)Significantly lowerReferenceStatistically significant nih.gov
Intolerable Pain during Dilatation3.61%48.74%Significant difference nih.govjnsbm.org
Complication Rate (overall)4.9% (20/407)14.7% (56/380)p = 0.02 mdpi.com

Pharmacovigilance and Mechanistic Studies of Adverse Events

This compound, as a prostaglandin E1 analog, exerts its effects by binding to prostaglandin receptors, which can lead to a range of adverse events due to its widespread physiological influence. wikipedia.orgpatsnap.comdrugbank.comdroracle.ai Mechanistic studies aim to elucidate the underlying biological processes contributing to these adverse events.

Gastrointestinal Adverse Event Profile (e.g., Diarrhea, Abdominal Pain, Nausea)

Gastrointestinal adverse events are among the most commonly reported side effects of this compound, particularly diarrhea, abdominal pain, and nausea. patsnap.comdroracle.airxlist.come-lactancia.orgnih.govhres.ca These effects are attributed to this compound's mechanism of action as a prostaglandin E1 analog, which stimulates increased intestinal motility and can inhibit gastric acid secretion while increasing gastric mucus production. patsnap.comdroracle.ainih.gov

In clinical trials, the incidence of diarrhea at an 800 mcg daily dose ranged from 14–40% in patients on NSAIDs and averaged 13% across all studies involving over 5,000 patients. rxlist.come-lactancia.orgfda.gov Abdominal pain was reported in 13–20% of patients in NSAID trials and about 7% in all studies, though without a consistent difference from placebo. rxlist.come-lactancia.orgfda.gov Diarrhea is often dose-related and typically develops early in therapy (within 13 days), usually resolving within 8 days, though it can sometimes necessitate discontinuation of the drug in about 2% of patients. rxlist.comfda.gov Rare cases of severe dehydration due to profound diarrhea have been reported. rxlist.comfda.gov Other commonly reported gastrointestinal adverse events include nausea (3.2%), flatulence (2.9%), dyspepsia (2.0%), vomiting (1.3%), and constipation (1.1%), although these incidences were not always significantly different from placebo in clinical trials. droracle.airxlist.come-lactancia.orghres.ca

The incidence of diarrhea can potentially be minimized by administering this compound after meals and at bedtime, and by avoiding co-administration with magnesium-containing antacids, which can exacerbate diarrhea. patsnap.comrxlist.comnih.govfda.gov

Uterine-Related Adverse Events (e.g., Hyperstimulation, Rupture)

This compound, by stimulating prostaglandin receptors in the uterus, increases the strength and frequency of uterine contractions and decreases cervical tone. wikipedia.orgdrugbank.comnih.gov While these uterotonic properties are therapeutically beneficial in certain contexts, they can also lead to adverse events such as uterine hyperstimulation and, in rare but serious cases, uterine rupture. wikipedia.orgnih.govdovepress.com

Uterine hyperstimulation, characterized by excessive uterine contractions, can negatively impact fetal blood supply and increase the risk of complications. wikipedia.org Studies have noted an increased incidence of uterine tachysystole (more frequent contractions) with this compound use, particularly with higher doses. dovepress.comutoronto.ca While uterine hyperstimulation without fetal heart rate changes may be more frequent with this compound compared to other prostaglandins, lower doses have been associated with less hyperstimulation. dovepress.com

Uterine rupture, a complete division of all three layers of the uterus, is a severe complication, though it is rare. nih.govnih.gov this compound administration is associated with an increased rate of uterine rupture, especially in women with a history of previous cesarean delivery or other uterine scars. wikipedia.orgnih.govnih.govthieme-connect.com Injudicious use of this compound has been identified as a major risk factor for uterine rupture, even in unscarred uteri. nih.gov Due to this risk, international guidelines often contraindicate its use for labor induction in women with a scarred uterus, although the evidence base for this recommendation is continually being reviewed. thieme-connect.com

Systemic Adverse Events (e.g., Fever, Chills) and Their Physiological Basis

Systemic adverse events such as fever and chills are also reported with this compound use. droracle.aie-lactancia.orgnih.govfigo.orgresearchgate.net These effects are transient and generally self-limiting. figo.orgnih.govThis compound.org

Shivering and chills are common, with shivering reported in 37–47% of women following an 800 µg sublingual dose of this compound, and fever in 22–44%. figo.org Hyperpyrexia (fever above 40°C) has been reported in 1–14% of cases. figo.orgnih.gov These fevers typically follow a predictable pattern, often preceded by moderate to severe shivering within 20 minutes of treatment, peaking 1–2 hours post-treatment, and gradually declining over 3 hours. nih.gov

The physiological basis for these systemic effects is thought to be related to this compound's action as a prostaglandin E1 analog. Prostaglandins can influence central thermoregulatory mechanisms, potentially lowering the threshold for physiological shivering and inducing a febrile response. This compound.org While the exact mechanisms leading to variations in fever incidence across different populations are not fully understood, pharmacogenetic studies may offer further insights into individual responses to this compound. nih.gov These systemic side effects are generally manageable with antipyretics and physical cooling measures. figo.org

Teratogenicity and Fetal Malformations: Mechanistic Hypotheses

This compound use during pregnancy, particularly when abortion attempts are unsuccessful and the pregnancy continues, has been associated with an increased risk of birth defects. wikipedia.orgpopcouncil.orgThis compound.orgfda.gov This teratogenic potential is a significant concern, leading to a Pregnancy Category X classification for this compound. fda.gov

A range of anomalies has been documented following in utero exposure, including skull defects, cranial nerve palsies (affecting nerves V, VI, VII, and XII), facial malformations, and limb defects, particularly equinovarus (clubfoot) and absence of fingers. popcouncil.orgThis compound.orgfda.govnih.gov While a specific this compound-induced syndrome has not been identified, the association between exposure and these malformations is supported by epidemiological studies. popcouncil.orgThis compound.org The absolute risk of malformations is estimated to be low, less than 10 per 1,000 births exposed to this compound in utero. This compound.org

The primary mechanistic hypothesis explaining this compound's teratogenicity is the "vascular disruption hypothesis." popcouncil.orgThis compound.orgnih.govnih.govoup.comscielo.br This hypothesis posits that the strong uterine contractions induced by this compound can lead to temporary vascular disruption within the placental-fetal unit. This compound.orgnih.govnih.gov This disruption can reduce blood supply to the placenta and fetus, resulting in hypoperfusion, hypoxia (reduced oxygen supply), or vascular obstruction in the developing embryo or fetus. This compound.orgnih.govoup.com

Such periods of embryonic hypoxia and reactive oxygen species (ROS)-related damage, secondary to the compression of uterine and embryonic vessels, are believed to initiate a wide spectrum of malformations. nih.gov The specific type and severity of malformations can vary depending on the gestational age at exposure, severity, and duration of the vascular disruption. popcouncil.orgnih.gov For instance, more severe anomalies, such as limb and hand absence, are associated with exposure during the highly sensitive period, particularly before day 33 after fertilization. popcouncil.org Less severe anomalies, like thumb absence, can result from toxic exposures on days 34–36 after fertilization. popcouncil.org

Case-control studies have provided evidence supporting this hypothesis. For example, a multicenter case-control study in Brazil found that prenatal exposure to this compound was significantly associated with the occurrence of vascular disruption defects in newborns, with 34.4% of cases diagnosed with such defects having prenatal exposure compared to 4.3% in the control group. nih.gov This biologically plausible mechanism suggests that the abortifacient process itself, involving uterine contractions and bleeding, could be causative of these defects. This compound.org

Future Directions in Misoprostol Research

Optimization of Administration Routes and Regimens

Research continues to refine the optimal routes and regimens for misoprostol to maximize efficacy and patient outcomes. Different routes, including oral, vaginal, sublingual, buccal, and rectal, exhibit varying pharmacokinetic profiles, influencing onset of action, peak plasma concentrations, and duration of effect. For instance, sublingual and oral administration can produce earlier and higher peak plasma concentrations compared to vaginal or rectal routes, leading to more pronounced uterine tonus . Conversely, vaginal administration may offer sustained effects with fewer gastrointestinal side effects . Studies have shown that buccal this compound administration can be superior in efficacy to oral administration for certain indications, particularly in early pregnancy termination gynuity.org.

Development of Novel Formulations and Drug Delivery Systems

The development of novel formulations and drug delivery systems aims to enhance this compound's bioavailability, extend its release, and improve patient adherence. Current research includes:

Gastroretentive Floating Drug Delivery Systems: Studies have explored formulating this compound into floating microspheres using polymers like hydroxypropyl methylcellulose (B11928114) (HPMC K100M) and ethyl cellulose. These systems aim to prolong drug release, with findings showing delayed release for up to 12 hours with increasing drug-to-polymer ratios ijpsnonline.com.

Interpenetrating Polymeric Networks (IPNs): Novel pH-sensitive HPMC/Neocel C19-based IPNs are being developed to achieve controlled release and drug protection. In vivo studies in rabbits demonstrated that this compound incorporated into hydrogels showed improved pharmacokinetic properties, including a prolonged half-life and increased area under the curve (AUC) compared to commercial tablets mdpi.com.

Vaginal Inserts: Controlled-release vaginal inserts are being investigated for labor induction to provide accurate medication administration and allow for rapid removal if needed nih.gov. This system aims to optimize cervical ripening and active labor induction while maintaining safety and patient satisfaction nih.gov.

An example of research findings on novel formulations is presented in the table below:

Formulation TypePolymer UsedKey FindingSource
Floating MicrospheresHPMC K100M, Ethyl CelluloseDelayed drug release for 12 hours; release dependent on drug-to-polymer ratio. ijpsnonline.com ijpsnonline.com
Interpenetrating Polymeric Networks (IPNs)HPMC, Neocel C19Improved pharmacokinetic properties (prolonged half-life, increased AUC) in hydrogels. mdpi.com mdpi.com
Non-Effervescent Floating TabletsKaraya gum, Sodium CMC, Methocel K15MKaraya gum at 7.5 mg retarded drug release up to 12 hours; followed zero-order release kinetics. jidps.com jidps.com

Exploration of Novel Therapeutic Applications

Beyond its established uses in reproductive health (e.g., cervical ripening, labor induction, management of miscarriage and postpartum hemorrhage) and gastric ulcer prevention, research is exploring new therapeutic applications for this compound. While the provided search results primarily focus on its existing applications and their optimization, the broad pharmacological effects of prostaglandins (B1171923) suggest potential for further investigation in areas where its smooth muscle contraction or cytoprotective properties could be beneficial. For instance, its anti-secretory and cytoprotective properties were initially leveraged for preventing and treating NSAID-induced gastric ulcers nih.gov.

Further Elucidation of Multi-Target Mechanisms of Action

This compound, as a prostaglandin (B15479496) E1 analog, exerts its effects by stimulating prostaglandin E1 receptors, leading to various physiological responses such as reduced gastric acid secretion and increased uterine contractions drugbank.com. Recent network pharmacology and molecular docking studies are shedding more light on its multi-target mechanisms, particularly in areas like pregnancy termination. For example, a study identified 37 shared target genes and 134 potential targets, with core therapeutic targets including HSP90AA1, EGFR, and MAPK1. This research indicated that this compound can modulate pathways such as the VEGF signaling pathway, calcium signaling pathway, and NF-κB signaling pathway, primarily interfering with protein phosphorylation, cell localization, and protein hydrolysis regulation processes nih.govajrh.info. Further experimental verification of these identified targets and pathways is warranted to optimize this compound's clinical use nih.gov.

Integration of Pharmacogenomics in Predicting Response and Adverse Events

Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, holds significant promise for personalizing this compound treatment. Genetic variations in drug-metabolizing enzymes, transporters, and targets can impact drug pharmacokinetics and pharmacodynamics, as well as the occurrence of adverse drug reactions (ADRs) nih.gov. Research in this area aims to identify biomarkers that can predict a patient's response to this compound and their risk of experiencing adverse events. This integration can help optimize drug dosage and improve the safety and effectiveness of medical care nih.govresearchgate.net. While pharmacogenomics in pregnancy is still developing, its application could lead to adjustments in drug doses to improve efficacy and minimize adverse effects researchgate.net.

Long-Term Safety and Efficacy Studies in Diverse Patient Populations

While this compound has been used safely for decades, particularly in reproductive health, long-term safety and efficacy studies in diverse patient populations are crucial. This includes evaluating its effects across different age groups, ethnicities, and individuals with co-morbidities. For instance, the safety and efficacy of this compound have not been established in pediatric populations nih.gov. Ongoing research is needed to ensure that this compound remains an effective and safe option across a broader spectrum of patients, especially as its applications expand or are refined. Studies on long-term follow-up for miscarriage treatment are also part of this ongoing research nih.gov.

Addressing Research Gaps in Low-Resource Settings

This compound's attributes, such as its stability at room temperature, low cost, and ease of administration without injection, make it particularly suitable for low-resource settings frontiersin.orggynuity.orgfiocruz.br. Despite its potential, significant gaps exist in its implementation and optimal use in these areas. Identified barriers include inconsistency in supplies and distribution, inadequate staffing, lack of knowledge among providers and end-users, absence of drug registration, and fear or apprehension regarding its use at provider and policy levels nih.govnih.gov. Future research and programmatic efforts need to focus on:

Supply Chain and Distribution: Developing robust and consistent supply chains to ensure availability.

Provider Training and Education: Enhancing the knowledge and skills of healthcare providers, including community health workers and traditional birth attendants, on appropriate this compound use gynuity.orgnih.gov.

Policy and Guidelines: Advocating for supportive policies and formal registration of this compound for reproductive health indications where it is currently used off-label nih.govnih.gov.

Community-Level Strategies: Evaluating the effectiveness of self-administration of this compound for prevention of postpartum hemorrhage in home deliveries gynuity.org.

Cost-Effectiveness Analysis: Conducting thorough cost analyses of large-scale this compound programs to inform resource allocation gynuity.org.

These efforts are critical to fully realize this compound's potential in reducing maternal morbidity and mortality in regions with limited access to comprehensive healthcare frontiersin.org.

Development of Simplified and Robust Clinical Protocols for Widespread Implementation

The widespread adoption of this compound necessitates the development of simplified and robust clinical protocols that can be easily implemented across diverse healthcare settings, including low-resource environments. A key area of ongoing research involves establishing a consensus on the clinical significance of various this compound administration routes and their implications for future research and drug development gynuity.org. Newer regimens are being explored to streamline procedures and extend the reach of this compound to a larger patient population researchgate.net.

Research has extensively investigated the impact of different administration routes on efficacy and user experience for a range of indications, such as early pregnancy termination, cervical priming, labor induction, prevention and treatment of postpartum hemorrhage, and management of incomplete and missed abortion gynuity.org. Studies indicate that self-administration of this compound is both safe and effective, which significantly enhances accessibility, especially in settings where direct medical supervision is limited researchgate.net. Furthermore, evidence suggests that medical abortion can be safely provided without routine reliance on ultrasonography, thereby expanding possibilities for service delivery in areas with limited diagnostic imaging capabilities researchgate.netguttmacher.org.

The evolution of clinical guidelines, such as the 2016 update to the U.S. Food and Drug Administration (FDA) protocol for mifepristone (B1683876) and this compound regimens, demonstrates a move towards simpler, more patient-friendly approaches. This updated protocol utilizes less medication, is associated with fewer side effects, allows for a longer gestational age window for use, and reduces the number of required provider visits, contributing to its broader acceptance and use guttmacher.org. The World Health Organization (WHO) supports the provision of medical abortion by a wider range of trained healthcare providers, including general practice physicians, nurses, midwives, and other advanced practice clinicians, noting that specialized surgical training is not a prerequisite for administering this compound guttmacher.org. This compound's inherent properties—its lack of refrigeration requirement, potential for self-administration or administration by non-physicians, and relatively low cost—position it as an ideal compound for improving reproductive healthcare access in developing countries frontiersin.org. Studies have also shown that community-based health workers, including traditional birth attendants (TBAs), can safely administer this compound for the prevention of postpartum hemorrhage frontiersin.org. However, challenges remain, such as the absence of country-specific standards and guidelines for certain this compound applications, which can impede consistent implementation researchgate.net.

Cost-Benefit Analyses of this compound Interventions in Public Health

Comprehensive cost-benefit analyses are crucial for demonstrating the economic value of this compound interventions and advocating for their integration into public health programs. Studies have consistently highlighted this compound's cost-effectiveness across various applications, particularly in resource-constrained settings.

For instance, the prenatal distribution of this compound for the prevention of postpartum hemorrhage (PPH) in Uganda has been identified as a potentially cost-effective strategy. This intervention showed incremental cost-effectiveness ratios (ICERs) of US73 per DALY averted from a modified societal perspective plos.org. Similarly, in community settings in India, this compound, whether used for PPH treatment or prevention, was found to be cost-effective in reducing mortality and anemia compared to standard care. The ICER for this compound treatment versus standard care was US170 per DALY york.ac.uk.

Medical management of early pregnancy loss with this compound is generally less costly than surgical management, although its effectiveness in achieving complete uterine evacuation may vary plos.org. When mifepristone is combined with this compound for early pregnancy loss, the direct medical costs were found to be significantly lower compared to this compound alone, indicating a more cost-effective approach plos.org. This compound's cost-effectiveness in preventing and treating PPH and for post-abortion care (PAC) has been widely acknowledged frontiersin.orgresearchgate.net. Comparative analyses have also shown this compound to be more cost-effective than oxytocin (B344502) in rural health settings, despite comparable efficacy researchgate.net. However, it is noteworthy that newer uterotonics, such as heat-stable carbetocin, have demonstrated superior cost-effectiveness compared to this compound and oxytocin-misoprostol combinations for PPH prevention in certain contexts, leading to better maternal health outcomes at lower costs researchgate.net.

Table 1: Cost-Effectiveness of this compound Interventions (Selected Studies)

Intervention ContextPerspectiveIncremental Cost-Effectiveness Ratio (ICER)Outcome AvertedSource
PPH Prevention (Uganda)GovernmentalUS$191 per DALY avertedDALYs plos.org
PPH Prevention (Uganda)SocietalUS$73 per DALY avertedDALYs plos.org
PPH Treatment (India)Health SectorUS$6 per DALYDALYs york.ac.uk
PPH Prevention (India)Health SectorUS$170 per DALYDALYs york.ac.uk
Early Pregnancy Loss (Combination vs. This compound alone)HealthcareSignificantly lower direct medical costs with combinationCosts plos.org

Research on Patient and Provider Acceptability and Preferences for Administration Routes

Extensive research has investigated the acceptability of different this compound routes for various indications, including early pregnancy termination, labor induction, and the management of early pregnancy failure gynuity.org. For instance, studies comparing sublingual and vaginal administration suggest comparable efficacy, with all three methods (sublingual, vaginal, and oral) potentially being equally acceptable to patients. However, providers may express a preference for sublingual administration due to its ease of use gynuity.org. Conversely, vaginal administration may be associated with fewer side effects compared to sublingual or oral routes gynuity.org. The buccal or sublingual routes may also be favored by patients due to the elimination of the need for a vaginal examination gynuity.org. One study specifically noted that 80% of women preferred the sublingual route for medical abortion gynuity.org.

Table 2: Provider Preferences for this compound Administration Routes for Labor Induction (Selected Survey Data)

Route of AdministrationPercentage of Providers PreferringSpecific Provider Group PreferenceSource
Vaginal73%- nih.gov
Buccal20%Nurse Midwives nih.gov
Oral7%- nih.gov

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Detail experimental protocols in supplementary materials, including chromatography conditions and randomization sequences. Follow CONSORT guidelines for RCTs and provide raw data access for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Misoprostol
Reactant of Route 2
Misoprostol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.